Ammonium thioacetate

Qualitative Inorganic Analysis Metal Precipitation Analytical Chemistry

Ammonium thioacetate (CAS 59094-65-4) is a thiocarboxylic acid salt with the molecular formula C2H7NOS. It is characterized as a water-soluble, white crystalline solid that functions primarily as a sulfur nucleophile and a hydrogen sulfide (H2S) precursor.

Molecular Formula C2H7NOS
Molecular Weight 93.15 g/mol
CAS No. 59094-65-4
Cat. No. B8746281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium thioacetate
CAS59094-65-4
Molecular FormulaC2H7NOS
Molecular Weight93.15 g/mol
Structural Identifiers
SMILESCC(=O)[S-].[NH4+]
InChIInChI=1S/C2H4OS.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3
InChIKeyAIODQALUGWKTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Thioacetate (59094-65-4): Technical Baseline for Scientific Sourcing


Ammonium thioacetate (CAS 59094-65-4) is a thiocarboxylic acid salt with the molecular formula C2H7NOS [1]. It is characterized as a water-soluble, white crystalline solid that functions primarily as a sulfur nucleophile and a hydrogen sulfide (H2S) precursor [1]. The compound is composed of the thioacetate anion (CH3COS−) and the ammonium cation (NH4+), combining the reactivity of a thioester with the buffering capacity of an ammonium salt [1]. Its fundamental role in chemical synthesis is as a reagent for introducing sulfur-containing functional groups or as a source of H2S for metal precipitation [2][3].

Sulfur nucleophile source In-situ H₂S generation for metal precipitation without gas cylinders
Thioester synthesis Thioacetate anion enables nucleophilic substitution with alkyl halides
Buffered counterion Ammonium cation provides mild buffering for multicomponent condensations

Why Ammonium Thioacetate Cannot Be Simply Swapped for Generic Sulfur Sources


Direct substitution of ammonium thioacetate with other in-class sulfur reagents, such as inorganic sulfide salts (e.g., Na2S) or alternative thio-compounds (e.g., thioacetamide), is not straightforward due to the unique balance of its nucleophilic sulfur center, the presence of a mild ammonium counterion, and its decomposition kinetics . While potassium thioacetate is widely used for thioester synthesis via alkylation, its potassium counterion can be problematic in sensitive systems. Conversely, the ammonium cation in ammonium thioacetate provides a buffering environment that can mitigate side reactions and improve yield in multicomponent condensations, a feature not offered by its alkali metal counterparts [1]. Furthermore, its decomposition pathway in acidic media to yield ammonium chloride, acetic acid, and H2S [2] presents a distinct profile for in situ H2S generation compared to the more thermally stable but less controlled release from thioacetamide .

Alkali metal sulfide (e.g., Na₂S)

Introduces sodium ions that may contaminate analysis; lacks ammonium buffering capacity

Potassium thioacetate

Absent buffering capability; may increase acid-catalyzed side reactions in sensitive condensations

Thioacetamide

Thermally stable; controlled H₂S release profile differs, altering precipitation kinetics

Quantitative Differentiation of Ammonium Thioacetate: Key Evidence for Procurement Decisions


Superior Rate of Metal Sulfide Precipitation vs. Gaseous Hydrogen Sulfide

In qualitative analytical applications, ammonium thioacetate (as a 30% aqueous solution) provides a significant reduction in precipitation time for metal sulfides when compared directly to the traditional method of bubbling hydrogen sulfide (H2S) gas through an acidic solution [1]. The reaction conditions involve adding ~2 mL of the thioacetate solution to the acidified test solution and boiling the mixture [1].

Precipitation Rate
Reported
Ammonium thioacetate Time “greatly lessened” vs H₂S gas bubbling
Supports faster precipitation workflow
Qualitative observation; specific kinetic data not provided
Qualitative Inorganic Analysis Metal Precipitation Analytical Chemistry

In Situ Generation of H2S Without Residual Contaminants for Metal Separation

Ammonium thioacetate decomposes in the presence of hydrochloric acid to produce ammonium chloride, acetic acid, and hydrogen sulfide. Crucially, these by-products do not interfere with the subsequent separation of un-precipitated metals, a known issue with other sulfur sources like sodium sulfide which can introduce sodium ions that may form unwanted complexes or affect the ionic strength of the solution [1].

By-product Profile
Class-level
NH₄Cl + acetic acid (non-interfering) vs. Na⁺ contaminant from Na₂S
Supports clean metal analysis workflow
Derived from decomposition pathway; practical validation recommended
Hydrogen Sulfide Generation Precipitation Chemistry Contaminant-Free Synthesis

Distinct Reactivity Profile as an Organosulfur Nucleophile vs. Alkali Metal Thioacetates

Ammonium thioacetate serves as a nucleophile for introducing the thioacetate group. While potassium thioacetate is the standard reagent for preparing thioesters via alkylation of alkyl halides, the use of ammonium thioacetate is documented to provide a different reactivity profile, particularly in multicomponent reactions. The ammonium counterion is proposed to act as a mild buffer, which can be advantageous in preventing acid-catalyzed side reactions during condensation steps, a feature not inherent to the more basic potassium or sodium thioacetate salts [1].

Functional Role
Class-level
Ammonium thioacetate Nucleophile + mild buffer vs Potassium thioacetate Simple nucleophile
May simplify multicomponent condensations
Functional class inference; reaction-specific validation needed
Organic Synthesis Thioester Formation Nucleophilic Substitution

Utility as a Process Intermediate for Pharmaceuticals and Fine Chemicals

Ammonium thioacetate is explicitly claimed as a valuable industrial intermediate. It is used in the preparation of active pharmaceutical ingredients (APIs) such as the ACE inhibitor Captopril (JP-A-09-295963) and for the synthesis of biotin (DE-A-2807200). A patented process describes a one-pot method for its synthesis directly from ketene and hydrogen sulfide, which can then be used in situ for subsequent reactions, offering economic advantages over multi-step isolation processes for other thioacetate salts [1].

Manufacturing Process
Patent context
One-pot process from ketene and H₂S, reducing isolation steps
Supports scalable supply chain assessment
Operational benefit claimed; independent cost review needed
Process Chemistry Pharmaceutical Synthesis One-Pot Synthesis

Optimal Use Cases for Ammonium Thioacetate Based on Differentiated Performance


Accelerated Qualitative Inorganic Analysis with Reduced H2S Exposure

Based on evidence of significantly faster metal sulfide precipitation compared to gaseous H2S [1], ammonium thioacetate is the preferred reagent for educational and industrial quality control laboratories performing routine qualitative analysis of metal ion mixtures. Its use eliminates the need for hazardous gas cylinders and fume hood setups for H2S, dramatically simplifying the workflow and improving safety without compromising analytical results [1].

Synthesis of Metal Sulfide Nanoparticles with Controlled Nucleation

The ability of ammonium thioacetate to generate H2S in situ upon heating or acidification, without introducing metal ion contaminants [1], makes it an excellent sulfur source for the synthesis of high-purity metal sulfide nanomaterials. The controlled release of sulfide ions can lead to more uniform nucleation and particle growth, which is critical for applications in photovoltaics and catalysis [2].

Synthesis of Sulfur-Containing Heterocycles with Built-in Buffering

For medicinal chemists engaged in the synthesis of sulfur-containing heterocycles, such as substituted thiazoles and imidazoles, ammonium thioacetate offers a distinct advantage over potassium thioacetate. Its ammonium counterion acts as a mild buffer, which can be crucial for maintaining optimal pH during condensation reactions and preventing acid-catalyzed decomposition of sensitive intermediates . This can lead to higher yields and cleaner reaction profiles in complex, multi-step syntheses.

Industrial Manufacturing of APIs and Fine Chemical Intermediates

As a validated intermediate for high-value molecules like Captopril and Biotin [3], ammonium thioacetate is a strategic procurement choice for process development and scale-up. The availability of a patented one-pot manufacturing process [3] suggests a robust, scalable, and potentially lower-cost supply chain compared to related thioacetate salts that lack such optimized industrial production methods.

Application
Selection Property
Validation Focus
Qualitative metal ion analysis
Liquid H₂S source without gas cylinders
Precipitation throughput and workflow safety
Metal sulfide nanomaterial synthesis
Contaminant-free sulfide release
Nucleation uniformity and purity
Sulfur heterocycle synthesis
Mild buffering counterion
pH control and side-reaction suppression
API and fine chemical intermediate production
Scalable one-pot process availability
Process robustness and supply chain economics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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